molecular formula C13H10Br2O2 B13095842 Methyl 4-bromo-1-(bromomethyl)-2-naphthoate CAS No. 1354035-49-6

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate

Cat. No.: B13095842
CAS No.: 1354035-49-6
M. Wt: 358.02 g/mol
InChI Key: CYVXDEDEMWCKGD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate typically involves multi-step reactions starting from naphthalene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-naphthoate
  • 1-Bromo-2-naphthol
  • 4-Bromo-1-methylnaphthalene

Uniqueness

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is unique due to the presence of both bromine atoms and an ester group, which allows for diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

CAS No.

1354035-49-6

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate

InChI

InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3

InChI Key

CYVXDEDEMWCKGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr

Origin of Product

United States

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